methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate typically involves the reaction of 3,4-dihydro-2H-pyrrole with hydrazinecarbodithioate under specific conditions. The exact reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate include:
- Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
- 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole
- 3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole
Uniqueness
What sets this compound apart is its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Biological Activity
Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : C₆H₁₁N₃S₂
- Molecular Weight : 189.303 g/mol
- CAS Number : 140439-90-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and methylating agents. The detailed synthetic routes can vary, but they generally follow established protocols for hydrazinecarbodithioate derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of hydrazinecarbodithioate derivatives, including this compound. A study conducted on various thiadiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15.0 | Apoptosis induction |
Other Thiadiazole Derivatives | A549 | 10.5 | Cell cycle arrest |
Antimicrobial Activity
Another area of investigation is the antimicrobial activity of this compound. In vitro studies have shown that it exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Antitumor Efficacy in Animal Models : A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. This was confirmed through flow cytometry and Western blot analyses showing increased levels of cleaved caspases.
Properties
IUPAC Name |
methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLQAQMURAZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NNC1=NCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.